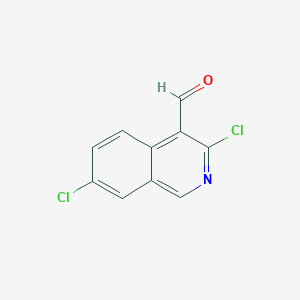

3,7-Dichloroisoquinoline-4-carbaldehyde

Description

3,7-Dichloroisoquinoline-4-carbaldehyde is a halogenated heteroaromatic compound featuring an isoquinoline backbone with chlorine substituents at positions 3 and 7, and an aldehyde functional group at position 2.

Properties

Molecular Formula |

C10H5Cl2NO |

|---|---|

Molecular Weight |

226.06 g/mol |

IUPAC Name |

3,7-dichloroisoquinoline-4-carbaldehyde |

InChI |

InChI=1S/C10H5Cl2NO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-5H |

InChI Key |

MPDMGEWFQULFOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=NC=C2C=C1Cl)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the following steps:

Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production methods for 3,7-Dichloroisoquinoline-4-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: 3,7-Dichloroisoquinoline-4-carboxylic acid.

Reduction: 3,7-Dichloroisoquinoline-4-methanol.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dichloroisoquinoline-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dichloroisoquinoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key distinctions between 3,7-Dichloroisoquinoline-4-carbaldehyde and related compounds:

Key Observations :

- Chlorine Substitution: The dual chlorine atoms in 3,7-Dichloroisoquinoline-4-carbaldehyde enhance its electron-withdrawing properties compared to mono-chlorinated analogs like 3-Chloroisoquinoline-4-carbaldehyde. This may increase reactivity in nucleophilic substitution reactions .

- Aldehyde Position: The aldehyde group at C4 in isoquinoline derivatives contrasts with C3 in quinoline analogs (e.g., 2-Chloroquinoline-3-carbaldehyde), altering regioselectivity in condensation reactions .

Reaction Pathways:

- Its analogs, such as 7-chloro-4-hydrazinylquinoline, are formed through hydrazine treatment of 4,7-dichloroquinoline .

- Analog Synthesis: Quinoline derivatives (e.g., compounds 4a–c) are produced by reacting 7-chloro-4-hydrazinylquinoline with 2-chloroquinoline-3-carbaldehydes, yielding hydrazone-linked products . Pyrazole derivatives (e.g., compounds 4d–f) form via condensation with 1,3-diphenylpyrazole-4-carbaldehydes, demonstrating versatility in generating heterocyclic hybrids .

Reactivity Trends :

- The dichloro substitution in 3,7-Dichloroisoquinoline-4-carbaldehyde may accelerate precipitation during hydrazone formation, similar to observations in quinoline analogs where reaction progress was marked by color changes and precipitate formation .

Physicochemical and Stability Profiles

- Stability: While 3-Chloroisoquinoline-4-carbaldehyde requires sealed refrigeration for storage , the dichloro analog may exhibit greater stability due to reduced electron density, though experimental data is needed.

- Solubility: The dichloro substitution likely reduces solubility in polar solvents compared to mono-chlorinated analogs, impacting formulation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.